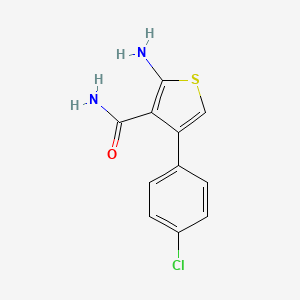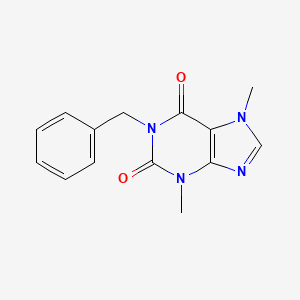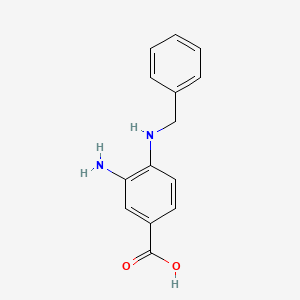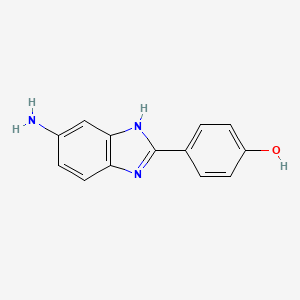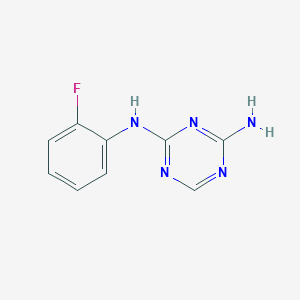
2-氨基-4-(2-氟苯胺基)-1,3,5-三嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with an amino group and a 2-fluorophenylamino group, making it a molecule of interest for its potential biological and chemical properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用机制
Target of Action
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s plausible that it interacts with its targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect various pathways involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
Similar compounds have been found to inhibit the growth of various human cancerous cell lines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-fluoroaniline under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups from 2-fluoroaniline. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
相似化合物的比较
2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine can be compared with other triazine derivatives such as:
2-Amino-4-(phenylamino)-1,3,5-triazine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
2-Amino-4-(2-chlorophenylamino)-1,3,5-triazine: The presence of chlorine instead of fluorine can lead to different chemical properties and applications.
2-Amino-4-(2-methylphenylamino)-1,3,5-triazine: The methyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine lies in the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.
属性
IUPAC Name |
2-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMMIEBQTCXPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351317 |
Source


|
| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66088-45-7 |
Source


|
| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

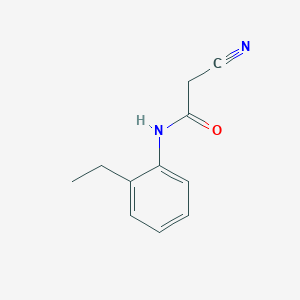
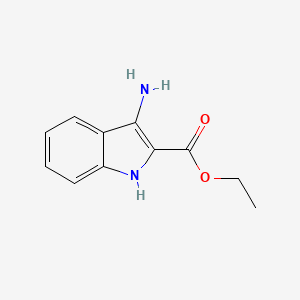

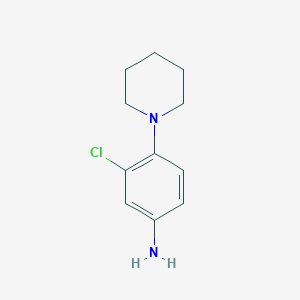

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

